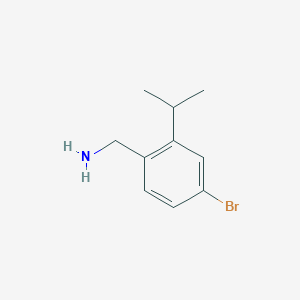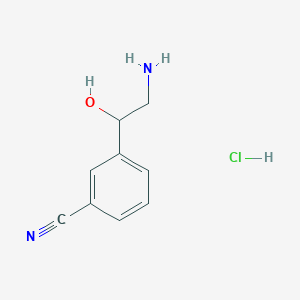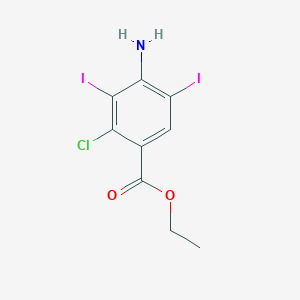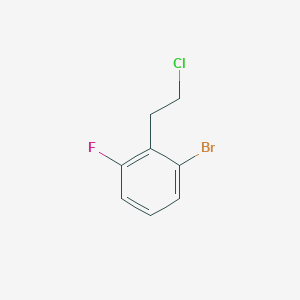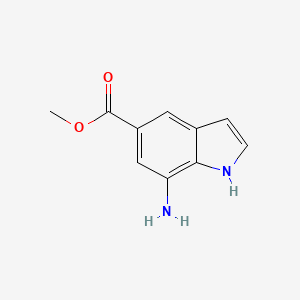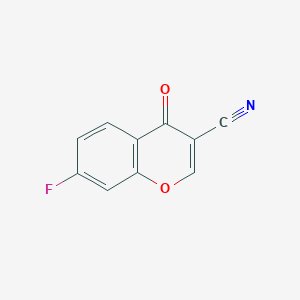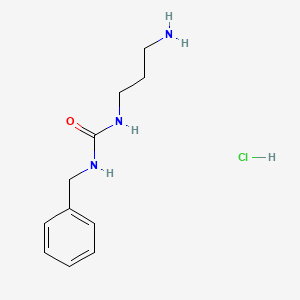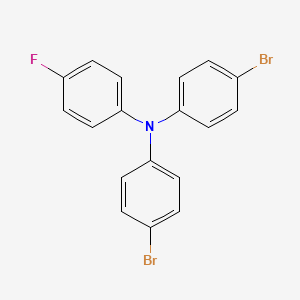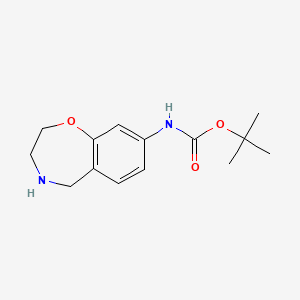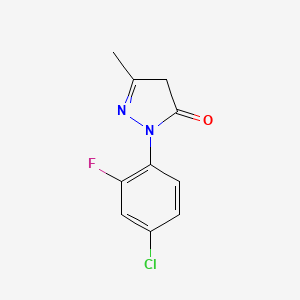![molecular formula C13H20N2O3 B1383615 tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate CAS No. 1936610-26-2](/img/structure/B1383615.png)
tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate
Overview
Description
“tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate” is a chemical compound with the CAS Number: 1936610-26-2. It has a molecular weight of 252.31 and is typically in powder form .
Molecular Structure Analysis
The molecular formula of “tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate” is C13H20N2O3 .Physical And Chemical Properties Analysis
This compound is typically in powder form .Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines. This process is crucial for the protection of amine groups during the synthesis of complex organic molecules, allowing for selective reactions to occur at other sites within the molecule .
Production of Tetrasubstituted Pyrroles
The compound serves as a starting material in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These pyrroles have significant implications in medicinal chemistry due to their presence in various biologically active molecules .
Chemoselective Tert-Butoxycarbonylation
It acts as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines. This application is particularly valuable in green chemistry for its potential in industrial production due to the recyclability of the Boc carrier .
Material Science Research
In material science, this compound can be used to modify the surface properties of polymers, thereby altering their interaction with other substances. This is particularly useful in creating specialized coatings and materials with unique properties .
Analytical Chemistry
Analytical techniques such as NMR, HPLC, LC-MS, and UPLC utilize this compound for calibration and testing purposes. Its well-defined structure and properties make it an excellent standard for method development and validation .
Life Science Research
In life sciences, tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate is used in the study of enzyme-substrate interactions, particularly in the context of protease activity. Understanding these interactions is vital for drug development and biochemical research .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(2-propan-2-yloxypyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-9(2)17-11-8-10(6-7-14-11)15-12(16)18-13(3,4)5/h6-9H,1-5H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMXTTROPYVHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




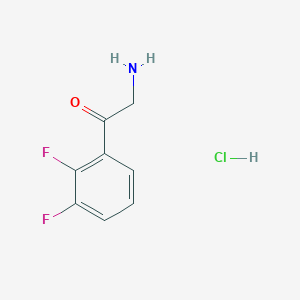
![3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1383534.png)
